5-Aminothiophene-2-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sarecycline hydrochloride involves the modification of the tetracycline structure. . The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers.
Industrial Production Methods
Industrial production of sarecycline hydrochloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Sarecycline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
Scientific Research Applications
Sarecycline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of tetracycline derivatives.
Biology: Investigated for its effects on bacterial cell walls and protein synthesis.
Medicine: Primarily used to treat moderate to severe acne due to its antibacterial and anti-inflammatory properties
Industry: Employed in the development of new antibiotics and anti-inflammatory agents.
Mechanism of Action
Sarecycline hydrochloride exerts its effects by interfering with tRNA accommodation and tethering mRNA to the 70S ribosome. This action inhibits protein synthesis in bacteria, leading to their death. The compound’s anti-inflammatory properties are also attributed to its ability to modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: A broad-spectrum antibiotic with similar antibacterial properties but a wider range of activity.
Doxycycline: Another tetracycline derivative with broader antibacterial activity and different pharmacokinetic properties.
Minocycline: Known for its potent antibacterial activity and ability to penetrate tissues
Uniqueness
Sarecycline hydrochloride is unique due to its narrow-spectrum activity, which reduces the risk of antibiotic resistance and minimizes disruption to the body’s natural microbiota. Its specific targeting of Gram-positive bacteria and anti-inflammatory properties make it particularly effective for treating acne .
Properties
CAS No. |
159504-43-5 |
---|---|
Molecular Formula |
C4H5NS2 |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
5-aminothiophene-2-thiol |
InChI |
InChI=1S/C4H5NS2/c5-3-1-2-4(6)7-3/h1-2,6H,5H2 |
InChI Key |
JAILOQHMXXBWQT-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)S)N |
Canonical SMILES |
C1=C(SC(=C1)S)N |
Synonyms |
2-Thiophenethiol,5-amino-(9CI) |
Origin of Product |
United States |
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